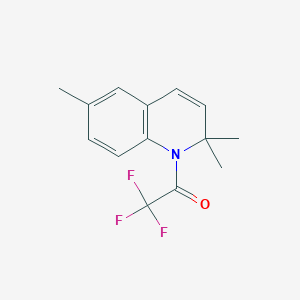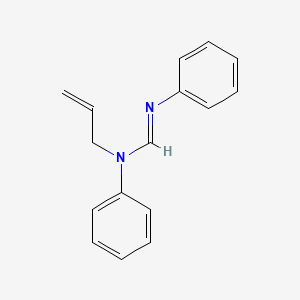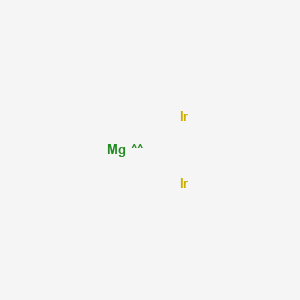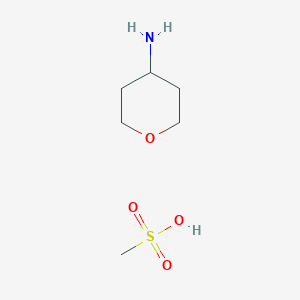
tert-Butyl 1,2-diacetylhydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1,2-diacetylhydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the hydrazine moiety, along with two acetyl groups and a carboxylate group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of tert-Butyl 1,2-diacetylhydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazine with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the hydrazine moiety, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to achieve higher yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl 1,2-diacetylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms, typically using reducing agents like sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the acetyl groups and formation of hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 1,2-diacetylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique reactivity and structural properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 1,2-diacetylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its acetyl groups can be involved in acetylation reactions, which play a crucial role in regulating biological processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 1,2-diacetylhydrazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound also contains a tert-butyl group and a carboxylate moiety, but differs in its piperazine ring structure.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Similar in having a hydrazine moiety, but with different substituents and structural features.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a more complex structure with an indole ring and additional functional groups.
Eigenschaften
CAS-Nummer |
828246-93-1 |
|---|---|
Molekularformel |
C9H16N2O4 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
tert-butyl N-acetamido-N-acetylcarbamate |
InChI |
InChI=1S/C9H16N2O4/c1-6(12)10-11(7(2)13)8(14)15-9(3,4)5/h1-5H3,(H,10,12) |
InChI-Schlüssel |
KIMJQHNYDSXWMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NN(C(=O)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B14227544.png)

![Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14227558.png)

![2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14227573.png)

![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14227587.png)

![2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane](/img/structure/B14227591.png)

![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)
![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)
![(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14227620.png)
